(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3,5-dimethoxyphenyl substituent at the third carbon. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium on carbon catalyst.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding amino acid.
Industrial Production Methods: In an industrial setting, the synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may involve optimized reaction conditions, such as higher pressure and temperature, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of 3-nitro-3-(3,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(3,5-dimethoxyphenyl)propanol.
Substitution: Formation of 3-amino-3-(3,5-dialkoxyphenyl)propanoic acid.
Chemistry:
Synthesis of Complex Molecules: ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in amino acid metabolism.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents for the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy groups on the phenyl ring can participate in hydrophobic interactions, enhancing the binding affinity to target proteins.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in amino acid metabolism, such as aminotransferases.
Receptors: It may interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.
Comparison with Similar Compounds
3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (without the ®-configuration): This compound lacks the specific spatial arrangement of atoms found in the ®-enantiomer.
3-Amino-3-(4-methoxyphenyl)propanoic acid: This compound has a single methoxy group at the para position of the phenyl ring.
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: This compound has methoxy groups at the meta and para positions of the phenyl ring.
Uniqueness: ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring also contributes to its unique chemical reactivity and interaction with molecular targets.
Properties
CAS No. |
744193-65-5 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
HUPNLRFWWQFWCS-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC |
SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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